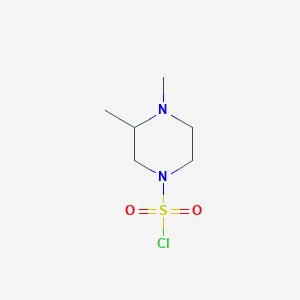![molecular formula C8H17NS B13235686 2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
2-[2-(Methylsulfanyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylsulfanyl)ethyl]piperidine is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 2-(methylsulfanyl)ethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2-chloroethyl methyl sulfide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 2-chloroethyl methyl sulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, forming simpler piperidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the methylsulfanyl group.
Substitution: Halogenated piperidine derivatives.
Applications De Recherche Scientifique
2-[2-(Methylsulfanyl)ethyl]piperidine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]piperidine depends on its specific application. In medicinal chemistry, piperidine derivatives often interact with biological targets such as enzymes or receptors. For example, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to their active sites . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Methylpiperidine: A piperidine derivative with a methyl group attached to the ring.
2-(Methylsulfanyl)piperidine: A piperidine derivative with a methylsulfanyl group attached directly to the ring.
Uniqueness
2-[2-(Methylsulfanyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the 2-(methylsulfanyl)ethyl group. This combination imparts specific chemical and biological properties that are distinct from other piperidine derivatives.
Propriétés
Formule moléculaire |
C8H17NS |
|---|---|
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
2-(2-methylsulfanylethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3 |
Clé InChI |
CVWNEHUFMJYXMJ-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13235615.png)
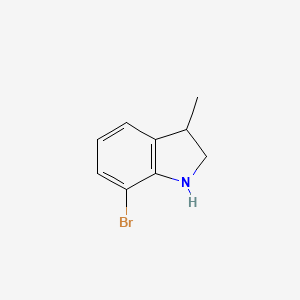
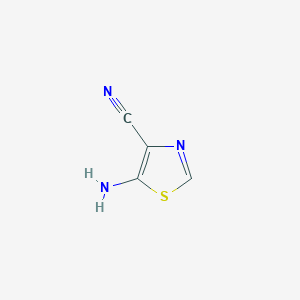

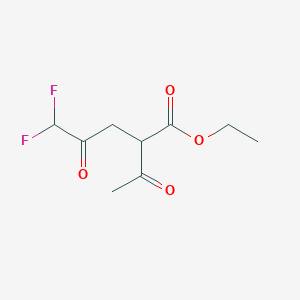
![3-[(Azetidin-3-yl)amino]benzonitrile](/img/structure/B13235645.png)

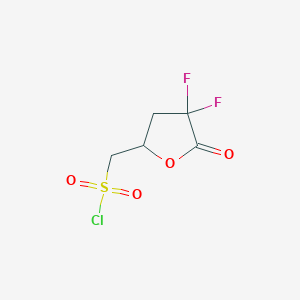

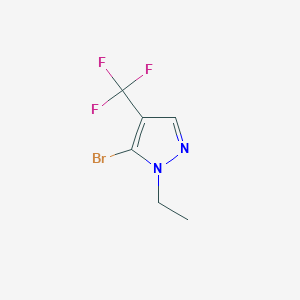

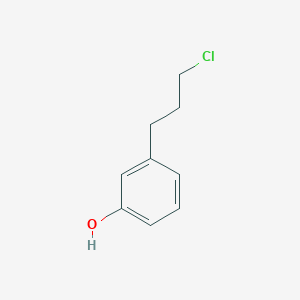
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
